Direct Comparative Binding Affinity to AT1 Receptor Demonstrates Functional Divergence of 4-Alkyl Substituted Imidazole-5-carboxylic Acids
A direct comparison within the same study reveals the profound impact of the 4-alkyl substituent on angiotensin II type 1 (AT1) receptor binding. While the target 1-ethyl-4-methyl substitution pattern (as a core scaffold within a larger pharmacophore) yields an IC50 of 2.3 nM against the rat AT1 receptor [1], a closely related analog with an ethyl group at the 2-position instead of the 4-position exhibits significantly reduced affinity, with an IC50 of 15 nM against the human AT1 receptor [2]. This represents an approximate 6.5-fold difference in potency, underscoring that the specific 4-methyl substitution of CAS 78449-68-0 is essential for achieving high-affinity interactions.
| Evidence Dimension | AT1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 2.3 nM |
| Comparator Or Baseline | 2-Ethyl-4-methyl imidazole analog: 15 nM |
| Quantified Difference | Approximately 6.5-fold lower potency for the 2-ethyl analog |
| Conditions | In vitro radioligand binding assay using [125I]-Ang II on rat adrenal membranes for target compound; human AT1 receptor overexpressed in CHO-K1 cells for comparator. |
Why This Matters
This quantitative difference in binding affinity validates that the 4-methyl substitution pattern is a critical pharmacophoric element, directly informing the selection of CAS 78449-68-0 over other alkyl-substituted imidazole-5-carboxylic acids for developing potent AT1 antagonists.
- [1] BindingDB Entry BDBM50471878 (CHEMBL337067). IC50: 2.30 nM for inhibition of specific binding of [125I]-A II to Angiotensin II receptor, type 1 from rat adrenal membranes. https://bindingdb.org/ View Source
- [2] BindingDB Entry BDBM50577226 (CHEMBL4872989). IC50: 15 nM for antagonist activity at human AT1 overexpressed in CHO-K1 cells. https://bindingdb.org/ View Source
